molecular formula C9H16O3 B14464297 Methyl [(2R,6R)-6-methyloxan-2-yl]acetate CAS No. 69493-12-5

Methyl [(2R,6R)-6-methyloxan-2-yl]acetate

Cat. No.: B14464297
CAS No.: 69493-12-5
M. Wt: 172.22 g/mol
InChI Key: MTOWUBNDZFQOBJ-HTQZYQBOSA-N
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Description

Methyl [(2R,6R)-6-methyloxan-2-yl]acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in fruits and flowers. This particular compound is characterized by its oxane ring structure, which is a six-membered ring containing one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl [(2R,6R)-6-methyloxan-2-yl]acetate can be synthesized through the esterification of the corresponding alcohol and acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to speed up the process. The reaction conditions usually include heating the mixture under reflux to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalysts and controlled reaction environments ensures high purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl [(2R,6R)-6-methyloxan-2-yl]acetate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield the corresponding alcohol and acetic acid.

    Reduction: Reduction reactions can convert the ester into an alcohol.

    Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

    Hydrolysis: Alcohol and acetic acid.

    Reduction: Alcohol.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl [(2R,6R)-6-methyloxan-2-yl]acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl [(2R,6R)-6-methyloxan-2-yl]acetate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to specific biochemical effects. The exact pathways and molecular targets can vary depending on the context of its use.

Comparison with Similar Compounds

Methyl [(2R,6R)-6-methyloxan-2-yl]acetate can be compared with other esters such as ethyl acetate and isopentyl acetate. While all these compounds share the ester functional group, their unique structures impart different physical and chemical properties. For example, isopentyl acetate is known for its banana-like odor, whereas this compound has a distinct fragrance due to its oxane ring structure.

List of Similar Compounds

  • Ethyl acetate
  • Isopentyl acetate
  • Methyl butanoate
  • Propyl acetate

These comparisons highlight the uniqueness of this compound in terms of its structure and applications.

Properties

CAS No.

69493-12-5

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

methyl 2-[(2R,6R)-6-methyloxan-2-yl]acetate

InChI

InChI=1S/C9H16O3/c1-7-4-3-5-8(12-7)6-9(10)11-2/h7-8H,3-6H2,1-2H3/t7-,8-/m1/s1

InChI Key

MTOWUBNDZFQOBJ-HTQZYQBOSA-N

Isomeric SMILES

C[C@@H]1CCC[C@@H](O1)CC(=O)OC

Canonical SMILES

CC1CCCC(O1)CC(=O)OC

Origin of Product

United States

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